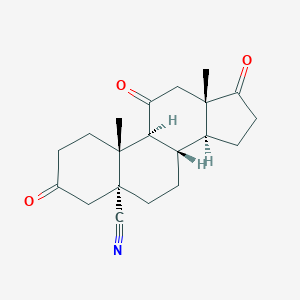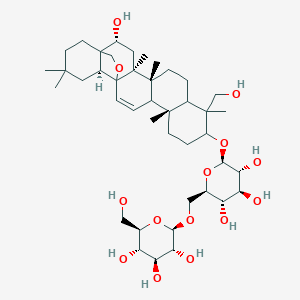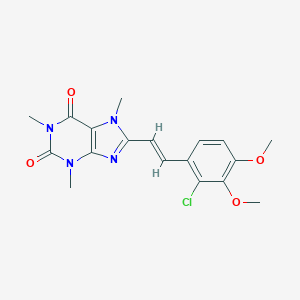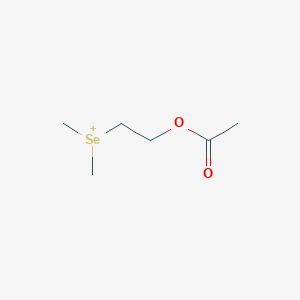![molecular formula C22H26ClN3O2 B234499 N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide, also known as MLN8054, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the activity of Aurora A kinase, an enzyme that is overexpressed in many types of cancer.
作用機序
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide exerts its anti-cancer effects by inhibiting the activity of Aurora A kinase, which is a key regulator of mitosis. Aurora A kinase is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide binds to the ATP-binding site of Aurora A kinase, preventing its activity and leading to cell death.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Aurora A kinase. In addition, this compound has been shown to reduce tumor growth in several preclinical models of cancer. N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
実験室実験の利点と制限
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has several advantages for use in lab experiments. It has been extensively studied for its potential use in cancer therapy, and its mechanism of action is well understood. In addition, this compound has a favorable pharmacokinetic profile, making it a good candidate for in vivo studies. However, N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has some limitations for use in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. In addition, its specificity for Aurora A kinase may limit its use in certain types of cancer.
将来の方向性
There are several future directions for research on N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide. One potential area of research is the development of combination therapies that include N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide and other anti-cancer agents. Another area of research is the identification of biomarkers that can predict response to N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide treatment. In addition, further studies are needed to determine the optimal dosing and treatment schedule for this compound in different types of cancer. Finally, the development of more potent and selective inhibitors of Aurora A kinase may lead to the development of more effective cancer therapies.
合成法
The synthesis of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide involves several steps, starting with the reaction of 2-chloro-5-nitrobenzoic acid with 2-methylbenzylamine to produce the corresponding amide. This amide is then reacted with 4-isobutyrylpiperazine to form the desired compound. The final step involves the introduction of a chloro group to the 3-position of the phenyl ring using thionyl chloride.
科学的研究の応用
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has been extensively studied for its potential use in cancer therapy. Several studies have shown that this compound can effectively inhibit the activity of Aurora A kinase, which is overexpressed in many types of cancer. Inhibition of Aurora A kinase has been shown to induce cell cycle arrest and apoptosis in cancer cells, making N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide a promising candidate for cancer therapy.
特性
製品名 |
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide |
|---|---|
分子式 |
C22H26ClN3O2 |
分子量 |
399.9 g/mol |
IUPAC名 |
N-[3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-13-11-25(12-14-26)20-18(23)9-6-10-19(20)24-21(27)17-8-5-4-7-16(17)3/h4-10,15H,11-14H2,1-3H3,(H,24,27) |
InChIキー |
VXAGXLFRJLMTCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)


![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)





![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)

